

# What is the chemical structure of GYKI 52466?

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## Compound of Interest

Compound Name: GYKI 52466

Cat. No.: B1672566

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## GYKI 52466: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and pharmacological properties of **GYKI 52466**, a selective non-competitive antagonist of AMPA receptors. The information is compiled from peer-reviewed scientific literature to support research and development efforts in neuroscience and pharmacology.

## Chemical Structure and Properties

**GYKI 52466** is a 2,3-benzodiazepine derivative.<sup>[1]</sup> Unlike the classical 1,4-benzodiazepines which act on GABA-A receptors, **GYKI 52466** and its analogues do not share this mechanism of action.<sup>[1]</sup> The compound is most commonly available as a hydrochloride or dihydrochloride salt to improve its solubility in aqueous solutions.

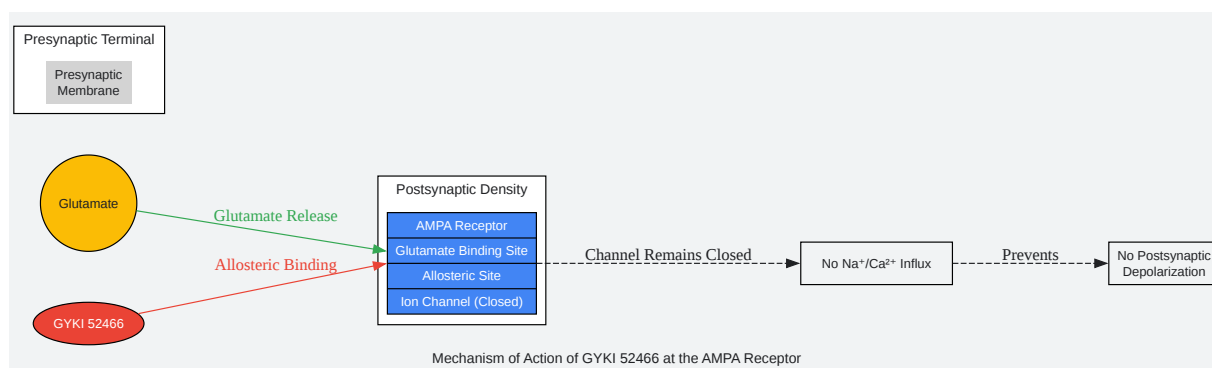
Table 1: Chemical Identifiers for **GYKI 52466**

Identifier	Value
IUPAC Name	4-(8-Methyl-9H-[2][3]dioxolo[4,5-h][3][4]benzodiazepin-5-yl)aniline hydrochloride
Molecular Formula	C <sub>17</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub> · HCl (Hydrochloride)
Molecular Weight	329.79 g/mol (Hydrochloride)
CAS Number	102771-26-6 (Free Base)
SMILES	<chem>CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=C</chem> <chem>C=C(C=C4)N.Cl</chem>
InChIKey	RUBSCPARMVJNKX-UHFFFAOYSA-N

## Mechanism of Action: Allosteric Antagonism of AMPA Receptors

**GYKI 52466** functions as a highly selective, non-competitive antagonist of  $\alpha$ -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a class of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system.[1][4]

The antagonism is allosteric, meaning **GYKI 52466** binds to a site on the AMPA receptor that is distinct from the glutamate binding site.[4] This non-competitive nature of inhibition is a key feature, as its efficacy is not surmounted by high concentrations of glutamate.[4] The binding of **GYKI 52466** induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound.[5] Studies have indicated that **GYKI 52466** binds to a novel recognition site for atypical benzodiazepines on non-NMDA receptors.[4] More specifically, research on the GluA1 subunit of the AMPA receptor suggests that **GYKI 52466** inhibits channel opening in a non-competitive fashion.[2][5]



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### GYKI 52466 Mechanism of Action

## Pharmacological Activity and Quantitative Data

**GYKI 52466** exhibits a range of pharmacological activities, including anticonvulsant, anxiolytic, and neuroprotective effects, all stemming from its antagonism of AMPA receptors.

## In Vitro Electrophysiology

Table 2: In Vitro Inhibitory Concentrations of **GYKI 52466**

Preparation	Agonist	IC <sub>50</sub>	Reference
Cultured Rat Hippocampal Neurons	AMPA	11 $\mu$ M	Donevan & Rogawski, 1993[4]
Cultured Rat Hippocampal Neurons	Kainate	7.5 $\mu$ M	Donevan & Rogawski, 1993[4]
Generic	AMPA	10-20 $\mu$ M	Multiple Sources[1]
Generic	Kainate	~450 $\mu$ M	Multiple Sources[1]
Generic	NMDA	>50 $\mu$ M	Multiple Sources[1]

## In Vivo Anticonvulsant Activity

**GYKI 52466** has demonstrated potent anticonvulsant effects in various animal models of epilepsy.

Table 3: In Vivo Anticonvulsant Efficacy of **GYKI 52466**

Seizure Model	Animal Model	Route	Effective Dose	Effect	Reference
Maximal Electroshock (MES)	Mouse	i.p.	10-20 mg/kg	Increased seizure threshold	Löscher et al., 1994[6]
Pentylenetetrazol (PTZ)	Mouse	i.p.	10-20 mg/kg	Increased seizure threshold	Löscher et al., 1994[6]
Kainic Acid-Induced Status Epilepticus	Mouse	i.p.	50 mg/kg (x2)	Terminated ongoing seizures	Rogawski et al., 2000[3]

## In Vivo Anxiolytic Activity

Studies have also shown the anxiolytic-like properties of **GYKI 52466** in rodent models of anxiety.

Table 4: In Vivo Anxiolytic Efficacy of **GYKI 52466**

Anxiety Model	Animal Model	Route	Minimal Effective Dose	Reference
Elevated Plus Maze	Rat	i.p.	0.01 mg/kg	Kapus et al., 2008[7]
Light-Dark Test	Mouse	i.p.	-	EGIS-8332 (analogue) active
Vogel Conflict Test	Rat	i.p.	-	EGIS-9637 (analogue) active

## Experimental Protocols

### Whole-Cell Voltage-Clamp Recordings in Cultured Hippocampal Neurons

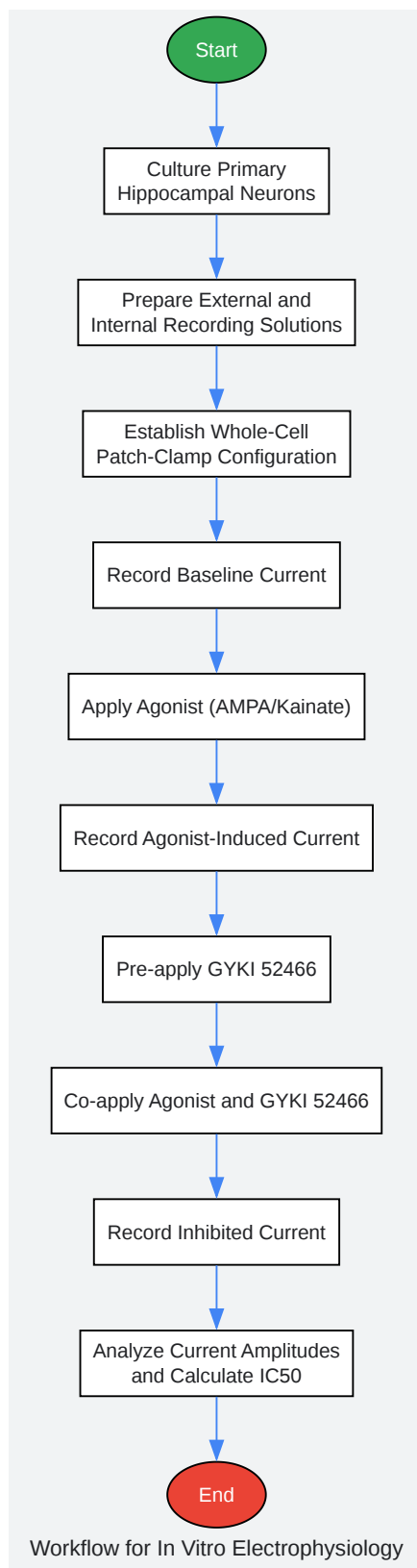
This protocol is based on the methodology described by Donevan & Rogawski (1993).[4]

Objective: To determine the inhibitory effect of **GYKI 52466** on AMPA and kainate-induced currents.

Methodology:

- Cell Culture: Primary hippocampal neurons are cultured from embryonic day 18 rat fetuses.
- Electrophysiological Recording:
  - Whole-cell voltage-clamp recordings are performed on neurons after 7-14 days in culture.
  - External Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl<sub>2</sub>, 1 MgCl<sub>2</sub>, 10 HEPES, 10 glucose, pH 7.4. Tetrodotoxin (0.5 μM) and bicuculline (10 μM) are included to block voltage-gated sodium channels and GABA-A receptors, respectively.

- Internal (Pipette) Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, pH 7.2.
- Neurons are voltage-clamped at -60 mV.
- Drug Application:
  - Agonists (AMPA or kainate) are applied rapidly using a multi-barrel perfusion system.
  - **GYKI 52466** is pre-applied for a set duration before co-application with the agonist.
- Data Analysis:
  - The peak amplitude of the inward current induced by the agonist is measured in the absence and presence of various concentrations of **GYKI 52466**.
  - Concentration-response curves are generated, and the IC<sub>50</sub> value is calculated.



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### In Vitro Electrophysiology Workflow

## Kainic Acid-Induced Status Epilepticus Model

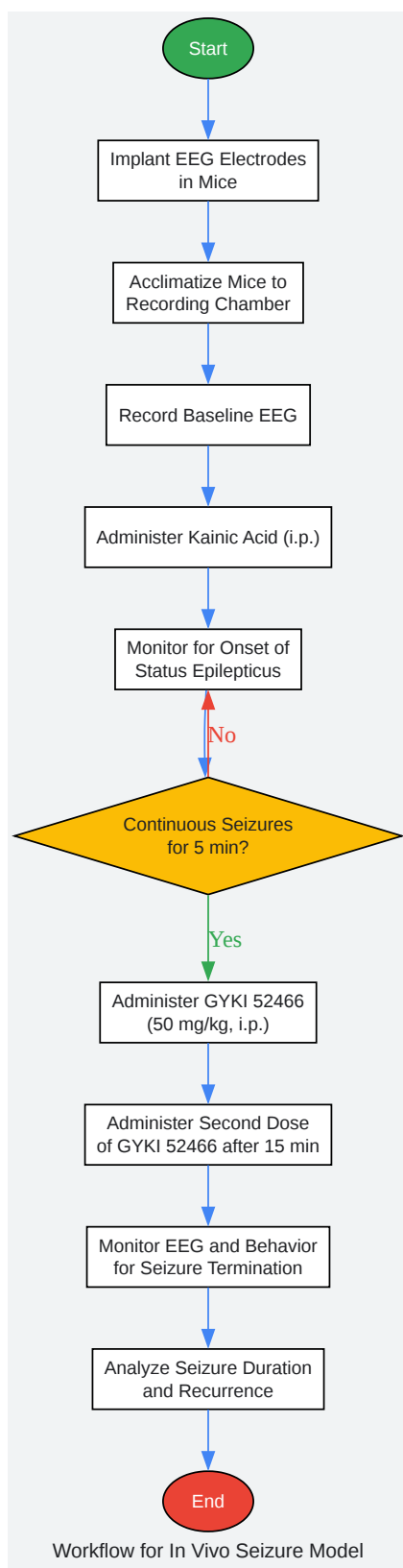
This protocol is based on the methodology described by Rogawski et al. (2000).[\[3\]](#)

Objective: To assess the efficacy of **GYKI 52466** in terminating ongoing seizures.

Methodology:

- Animal Model: Adult male Swiss-Webster mice are used.
- Surgical Preparation: Epidural electrodes are implanted for electroencephalogram (EEG) recording.
- Seizure Induction:
  - Kainic acid (30-45 mg/kg) is administered intraperitoneally (i.p.) to induce status epilepticus.
  - EEG and behavior are continuously monitored.
- Drug Administration:
  - Once continuous seizure activity is established for 5 minutes, **GYKI 52466** (50 mg/kg, i.p.) is administered.
  - A second dose of **GYKI 52466** (50 mg/kg, i.p.) is given 15 minutes after the first dose.
- Outcome Measures:
  - The primary outcome is the termination of electrographic and behavioral seizure activity.
  - The duration of seizure control and any recurrence of seizures are also monitored.





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### In Vivo Seizure Model Workflow

## Summary and Future Directions

**GYKI 52466** is a well-characterized and potent non-competitive antagonist of AMPA receptors. Its distinct mechanism of action and pharmacological profile have made it an invaluable tool for neuroscience research. The data presented in this guide highlight its potential as a lead compound for the development of therapeutics for neurological disorders characterized by excessive glutamatergic neurotransmission, such as epilepsy and anxiety. Future research should continue to explore the therapeutic window of **GYKI 52466** and its analogues, focusing on optimizing efficacy while minimizing potential side effects. The detailed experimental protocols provided herein can serve as a foundation for such investigations.

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